

Technical Guide: UV-Vis Absorption Properties of the 4-Phenylthiazole Chromophore

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Compound of Interest

Compound Name: 3-(4-Phenylthiazol-2-yl)propan-1-amine

Cat. No.: B8323949

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Introduction

The 4-phenylthiazole moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antifungal agents, kinase inhibitors, and fluorescent probes.^{[1][2]} Its electronic properties are defined by the specific conjugation pathway between the phenyl ring and the thiazole heterocycle. Unlike its isomer 2-phenylthiazole, which possesses a linear conjugation axis, 4-phenylthiazole exhibits a cross-conjugated system that significantly alters its optical footprint.^{[1][2]}

This guide provides a rigorous analysis of the UV-Vis absorption maxima (

) of 4-phenylthiazole, contrasting it with its 2- and 5-phenyl isomers to aid researchers in structure verification and photophysical characterization.^[2]

Structural Analysis & Electronic Properties

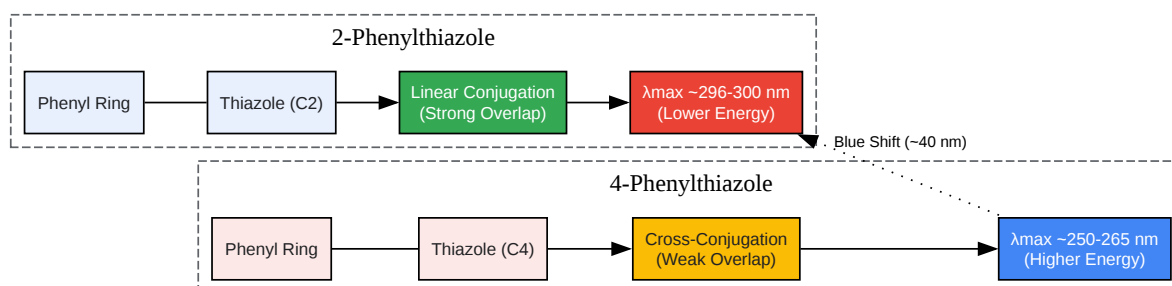
The optical absorption of phenylthiazoles is governed by the extent of

-electron delocalization between the aromatic phenyl ring and the thiazole ring.

- 2-Phenylthiazole: The phenyl ring is attached at the C2 position (between S and N). This allows for a linear, uninterrupted delocalization path involving the sulfur lone pair and the C=N bond, resulting in the lowest energy transition (most red-shifted).[1]
- 4-Phenylthiazole: The phenyl ring is attached at the C4 position. The conjugation is "cross-conjugated" relative to the C2-N3 double bond axis. This results in a higher energy gap (HOMO-LUMO) and a blue-shifted absorption maximum compared to the 2-isomer.
- 5-Phenylthiazole: Similar to the 4-isomer, the 5-position offers less effective conjugation than the 2-position, leading to absorption characteristics closer to the 4-isomer.

Molecular Orbital Interaction Diagram

The following diagram illustrates the conjugation pathways and their impact on absorption energy.



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Caption: Comparison of conjugation efficiency between 2-phenyl and 4-phenyl isomers. The linear path in 2-phenylthiazole leads to a significant red shift.

Comparative Data Analysis

The following table synthesizes experimental data for the unsubstituted parent chromophores and key derivatives. Note that "unsubstituted" values refer to the core phenylthiazole skeleton in neutral solvents (Ethanol/Methanol).

Chromophore	(nm)	()	Electronic Transition	Key Insight
2-Phenylthiazole	296 - 305	~14,000		Linear conjugation maximizes orbital overlap, resulting in the longest wavelength absorption.[2]
4-Phenylthiazole	250 - 265	~8,000 - 10,000		Cross-conjugation limits resonance, causing a significant blue shift relative to the 2-isomer.
5-Phenylthiazole	250 - 260	N/A		Spectrally similar to the 4-isomer due to comparable effective conjugation length.
2-Amino-4-phenylthiazole	229, 283	~5,500 (at 283)	/ CT	The amino auxochrome at C2 introduces a new red-shifted band (283 nm) via Charge Transfer (CT).[2]
4-Phenylthiazole-2-thiol	310 - 320	High		Thione tautomer form extends

conjugation

significantly.[2]

Critical Note on Substituents: The 4-phenylthiazole spectrum is highly sensitive to substitution at the C2 position.

- Electron Donors (Auxochromes): Adding an amino (-NH₂) or thiol (-SH) group at C2 causes a bathochromic (red) shift, moving the primary band from ~255 nm to 280-320 nm.[2]
- Electron Acceptors: Strong withdrawing groups can diminish intensity but often have less dramatic effects on position compared to donors.[2]

Solvatochromism

The absorption of 4-phenylthiazole derivatives exhibits positive solvatochromism, indicating a more polar excited state compared to the ground state.

- Non-polar (Hexane): Absorption bands are structured and blue-shifted.[2]
- Polar Protic (Ethanol/Methanol): Bands broaden and red-shift slightly (5-10 nm) due to stabilization of the polar excited state by hydrogen bonding.[2]
- Polar Aprotic (DMSO/DMF): Similar red-shift to alcohols, often used for solubility reasons in biological assays.[1][2]

Experimental Protocol: UV-Vis Characterization

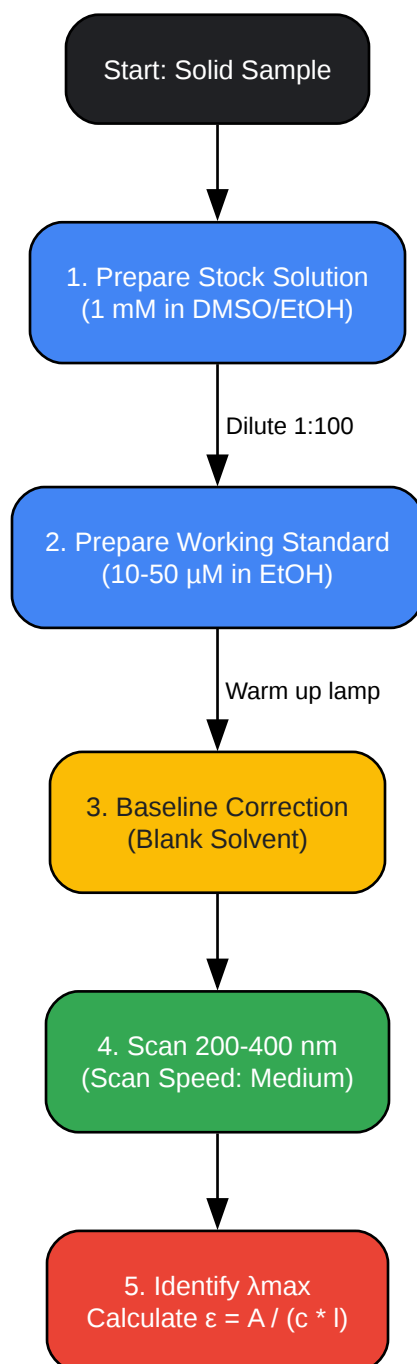
This protocol ensures reproducible spectral data for 4-phenylthiazole and its lipophilic derivatives.

Reagents & Equipment

- Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-2600 or Cary 60).[2]
- Cuvettes: Quartz, 1 cm path length (matched pair).

- Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN).[2] Avoid plastic containers.

Workflow Diagram



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Caption: Step-by-step workflow for determining molar extinction coefficient.

Detailed Steps

- Stock Preparation: Weigh approximately 1-2 mg of the 4-phenylthiazole derivative. Dissolve in 10 mL of spectroscopic grade ethanol to create a stock solution (~0.5 - 1.0 mM). Note: If solubility is poor, pre-dissolve in a minimal volume of DMSO before adding ethanol.[1][2]
- Dilution: Prepare a series of dilutions (e.g., 10, 20, 30, 40, 50) to verify Beer-Lambert law linearity. The absorbance at should be between 0.2 and 1.0.[2]
- Measurement:
 - Perform a baseline correction with pure solvent.
 - Scan from 200 nm to 500 nm.
 - Record the absorbance at the local maximum (approx. 250-260 nm for unsubstituted, 280+ nm for substituted).
- Calculation: Determine the Molar Extinction Coefficient () using the slope of the Absorbance vs. Concentration plot.

References

- Comparison of Phenylthiazole Isomers
 - Title: "The crystal structures of two isomers of 5-(phenylisothiazolyl)"
 - Source: National Institutes of Health (PMC)[1][2]
 - URL:[[Link](#)]
 - Relevance: Provides comparative UV spectral data for phenyl-substituted thiazole/isothiazole systems.
- 2-Amino-4-phenylthiazole Data

- Title: "Product Inform
- Source: Cayman Chemical
- Relevance: Explicitly lists
at 229 nm and 283 nm.[2]
- 2-Phenylthiazole Spectral Data
 - Title: "Physico-Chemical Properties of bis-2-(2-Hydroxyphenyl)
 - Source: ACS Publications (Inorganic Chemistry)[1][2]
 - URL:[Link][1][2]
 - Relevance: Cites
for 2-phenylthiazole at ~296 nm.[2]
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 - URL:[Link][1][2]
 - Relevance: foundational rules for conjug

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